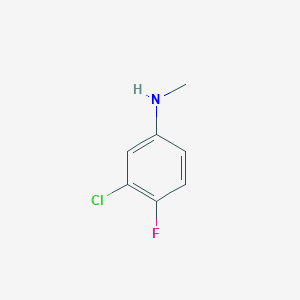
3-Chloro-4-fluoro-N-methylaniline
Descripción general
Descripción
3-Chloro-4-fluoro-N-methylaniline is an organic compound with the chemical formula C7H7ClFN. It is a solid, white crystal or crystalline powder at room temperature . This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Chloro-4-fluoro-N-methylaniline involves the hydrogenation of 3-chloro-4-fluoronitrobenzene. This reaction is typically carried out in the presence of a 1% platinum on carbon (Pt/C) catalyst at a temperature range of 50-100°C and a hydrogen pressure of 0.1-5 MPa . The reaction has a high conversion rate, yield, and selectivity, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the reduction of 3-chloro-4-fluoronitrobenzene using metallic iron as a reductive agent. This process includes heating the reactants to 60°C, adding hydrochloric acid, and maintaining the temperature at 80-90°C. The reaction mixture is then cooled, and the product is extracted using an organic solvent .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-fluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoneimine intermediates.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Reduction: Metallic iron and hydrochloric acid are commonly used for the reduction of nitro groups to amines.
Substitution: Palladium-catalyzed reactions are often employed for nucleophilic substitution.
Major Products Formed
Oxidation: 4-N-methylaminophenol
Reduction: 3-Chloro-4-fluoroaniline
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-4-fluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound to study the biotransformation of secondary aromatic amines.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-fluoro-N-methylaniline involves its interaction with specific enzymes and molecular targets. For example, flavin-containing monooxygenase 1 (FMO1) catalyzes the oxidation of this compound, leading to the formation of reactive intermediates such as 4-N-methylaminophenol . These intermediates can further interact with various biological molecules, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-N-methylaniline: Similar in structure but lacks the chlorine atom.
N-Methyl-3-chloroaniline: Similar but lacks the fluorine atom.
4-Fluoroaniline: Contains a fluorine atom but lacks the N-methyl and chlorine groups.
Uniqueness
3-Chloro-4-fluoro-N-methylaniline is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, along with the N-methyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXNONLCHGSBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
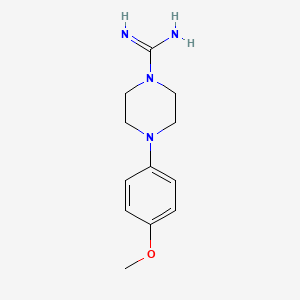
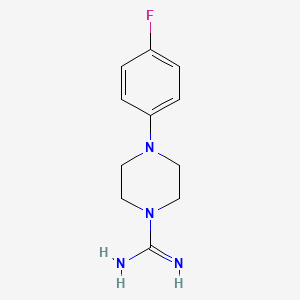
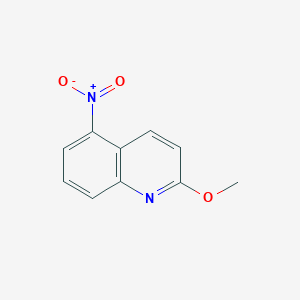

![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3154491.png)
![3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3154492.png)
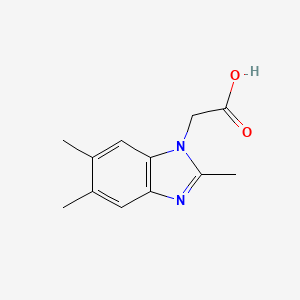
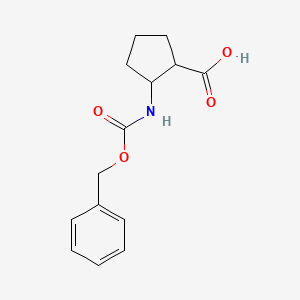

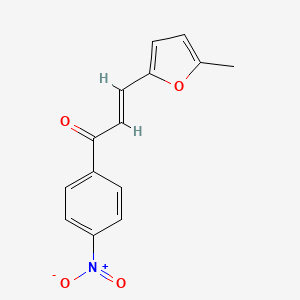
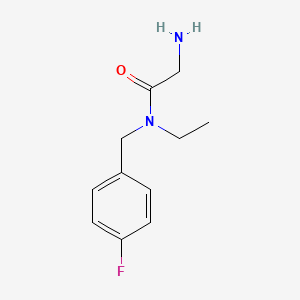

![4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3154575.png)
![{[5-Chloro-4'(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid](/img/structure/B3154576.png)
